Bienvenue dans la boutique en ligne BenchChem!

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol

Medicinal Chemistry Synthetic Chemistry Prodrug Design

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol (CAS 2097955-09-2) is a synthetic small-molecule building block (C₁₁H₁₄ClN₃O, MW 239.70 g/mol) featuring a 2-cyclopropyl-6-chloropyrimidine core linked at the 4-position to an azetidin-3-yl scaffold bearing a primary hydroxymethyl substituent. The compound belongs to the azetidinyl pyrimidine class, a privileged chemotype in kinase inhibitor discovery programs, with related scaffolds documented in patent literature as inhibitors of Janus kinase (JAK) and other kinase targets.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 2097955-09-2
Cat. No. B1491807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol
CAS2097955-09-2
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CO
InChIInChI=1S/C11H14ClN3O/c12-9-3-10(15-4-7(5-15)6-16)14-11(13-9)8-1-2-8/h3,7-8,16H,1-2,4-6H2
InChIKeyZSVLSQDSDKUJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol (CAS 2097955-09-2): Structural Identity, Physicochemical Profile, and Procurement Context


(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol (CAS 2097955-09-2) is a synthetic small-molecule building block (C₁₁H₁₄ClN₃O, MW 239.70 g/mol) featuring a 2-cyclopropyl-6-chloropyrimidine core linked at the 4-position to an azetidin-3-yl scaffold bearing a primary hydroxymethyl substituent [1]. The compound belongs to the azetidinyl pyrimidine class, a privileged chemotype in kinase inhibitor discovery programs, with related scaffolds documented in patent literature as inhibitors of Janus kinase (JAK) and other kinase targets [2]. Computed physicochemical properties include XLogP3 of 1.5, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 49.3 Ų [1]. The compound is commercially available as a research reagent from multiple vendors, with typical purity specifications of ≥95% .

Why Azetidinyl Pyrimidine Building Blocks Cannot Be Casually Interchanged: Structural Determinants of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol Differentiation


Within the azetidinyl pyrimidine building-block family, seemingly minor structural variations—substitution at the azetidine ring, the nature of the pendant heterocycle, the presence or absence of the chloro substituent, and the cyclopropyl group—profoundly alter the compound's utility as a synthetic intermediate and its downstream pharmacological profile. The target compound uniquely combines four structural features in a single scaffold: (i) a chloro substituent at the pyrimidine 6-position serving as a synthetic exit vector for SNAr diversification [1]; (ii) a cyclopropyl group at the pyrimidine 2-position conferring conformational constraint and potential metabolic stability [2]; (iii) an azetidine ring providing ring-strain-driven conformational rigidity distinct from pyrrolidine or piperidine analogs [3]; and (iv) a primary hydroxymethyl group at the azetidine 3-position enabling modular derivatization via esterification, etherification, or oxidation [4]. Analogs lacking any one of these features—such as the des-chloro variant (1-(pyrimidin-4-yl)azetidin-3-yl)methanol (CAS 1484880-44-5), the azetidin-3-ol analog (CAS 1858542-44-5), or the pyrrolidine analog—present fundamentally different reactivity, physicochemical, and target-engagement profiles, making generic substitution a high-risk strategy in lead optimization or scale-up programs.

Quantitative Differentiation Evidence for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol Against Closest Structural Analogs


Hydroxymethyl Substituent as a Derivatization Handle Versus the Unsubstituted Azetidine Analog

The target compound bears a primary hydroxymethyl group (CH₂OH) at the azetidine 3-position, a functionality absent in the structurally closest analog 4-(azetidin-1-yl)-6-chloro-2-cyclopropylpyrimidine (CAS 617718-49-7, MW 209.67 g/mol). This hydroxymethyl group provides a modular synthetic handle enabling esterification, etherification, carbamate formation, oxidation to the carboxylic acid, or conversion to a leaving group (mesylate/tosylate) for SN2 displacement [1]. The unsubstituted analog lacks this functionality entirely, restricting its derivatization to reactions at the pyrimidine chloro position. No head-to-head biological comparison data were identified in the published literature for this compound pair; the differentiation is structural and synthetic in nature. However, the presence of the hydroxymethyl group adds one hydrogen bond donor (total HBD = 1 vs. 0 for the unsubstituted analog) and increases TPSA by approximately 20 Ų, altering drug-likeness parameters [1].

Medicinal Chemistry Synthetic Chemistry Prodrug Design

Azetidine Ring Conformational Rigidity Versus the Pyrrolidine Analog

The azetidine ring (four-membered) possesses significantly higher ring strain energy (~27 kcal/mol) compared to the pyrrolidine ring (five-membered, ~6 kcal/mol), resulting in a markedly different conformational profile [1]. This strain imparts a puckered, rigid geometry to the azetidine that pre-organizes the pendant hydroxymethyl group in a defined spatial orientation relative to the pyrimidine core, potentially enhancing binding enthalpy to a biological target by reducing the entropic penalty upon binding [2]. The closest pyrrolidine analog—(1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol—adopts a more flexible envelope conformation with greater degrees of conformational freedom, which may reduce target selectivity in kinase inhibition contexts [3]. Direct comparative IC₅₀ or Kd data for this specific pair are not available in the public domain; however, the conformational difference is foundational to scaffold selection in fragment-based and structure-based drug design programs.

Conformational Analysis Kinase Inhibitor Design Ligand Efficiency

Cyclopropyl Substituent: Metabolic Stability Advantage Versus Non-cyclopropyl Pyrimidine Analogs

The 2-cyclopropyl substituent on the pyrimidine core is a well-validated structural motif for enhancing metabolic stability. Cyclopropyl C–H bonds exhibit higher bond dissociation energy (106 kcal/mol) compared to typical aliphatic methylene C–H bonds (98 kcal/mol), rendering the cyclopropyl group less susceptible to cytochrome P450-mediated oxidative metabolism [1]. In direct comparisons within pyrimidine-based kinase inhibitor series, cyclopropyl substitution has been associated with reduced intrinsic clearance in human liver microsome assays relative to isopropyl or unsubstituted analogs [2]. The target compound incorporates this cyclopropyl group, whereas the des-cyclopropyl analog (1-(pyrimidin-4-yl)azetidin-3-yl)methanol (CAS 1484880-44-5, MW 165.19 g/mol) lacks this feature entirely. No microsomal stability data measuring Clint or t₁/₂ have been published for this specific pair; the differentiation is class-level, grounded in the broader medicinal chemistry literature on cyclopropyl effects [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Chloro Substituent at Pyrimidine 6-Position as a Synthetic Exit Vector Versus Hydrogen-Substituted Analogs

The chlorine atom at the pyrimidine 6-position serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling the modular introduction of amine, alkoxide, or thiol nucleophiles under relatively mild conditions. This allows the target compound to function not merely as a final product but as a key intermediate amenable to parallel library synthesis [1]. In contrast, the des-chloro analog (1-(pyrimidin-4-yl)azetidin-3-yl)methanol (CAS 1484880-44-5) lacks an electrophilic position on the pyrimidine ring, severely limiting its post-coupling diversification potential. The 6-chloro position is electron-deficient due to the adjacent ring nitrogens, with calculated electrostatic potential surfaces confirming enhanced electrophilicity at this position relative to the 2- or 5-positions [2]. In the patent landscape, the 6-chloro-2-cyclopropylpyrimidine core appears in multiple kinase inhibitor patent families explicitly for this synthetic advantage [3].

Synthetic Chemistry Parallel Synthesis Library Production

Computed Physicochemical Property Profile Versus the Des-chloro Des-cyclopropyl Analog

The computed physicochemical properties of the target compound were compared with those of the minimally substituted analog (1-(pyrimidin-4-yl)azetidin-3-yl)methanol (CAS 1484880-44-5) using PubChem-derived data [1]. The target compound exhibits a computed XLogP3 of 1.5, reflecting balanced lipophilicity suitable for both aqueous solubility and membrane permeation, compared to a predicted XLogP of approximately 0.3 for the des-chloro des-cyclopropyl analog. This ΔlogP of ~1.2 log units represents an approximately 16-fold increase in the octanol/water partition coefficient, which typically correlates with improved passive membrane permeability [2]. The TPSA of 49.3 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules), while the increased molecular weight (239.70 vs. 165.19 g/mol) remains well within lead-like space. These computed parameters collectively position the compound closer to the drug-like property space than its simpler analog.

Physicochemical Properties Drug-Likeness Lead Optimization

Patent Landscape Positioning: Azetidinyl Pyrimidine Scaffold in Kinase Inhibitor Intellectual Property

The azetidinyl pyrimidine scaffold, of which the target compound is a representative member, occupies a defined intellectual property space distinct from the more crowded pyrrolopyrimidine and pyrazolopyrimidine kinase inhibitor families. Patent EP4363058A1 (Aerie Pharmaceuticals, filed 2022) explicitly claims azetidine pyrimidine compounds—not pyrrolidine or piperidine analogs—as kinase inhibitors useful for treating inflammatory eye diseases, cardiovascular diseases, and cancers [1]. The 6-chloro-2-cyclopropyl substitution pattern appears in multiple patent families as a preferred embodiment, including US 6,448,403 B1 covering chloropyrimidine intermediates [2] and subsequent filings from Celgene Avilomics Research covering 2,4-disubstituted pyrimidines as kinase inhibitors [3]. While the specific compound (CAS 2097955-09-2) is not itself the subject of a composition-of-matter claim, its structural features map directly onto the claimed chemical space, making it a strategically relevant intermediate for entities operating in or around this patent landscape.

Patent Analysis Kinase Inhibitors Intellectual Property

Optimal Application Scenarios for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol Based on Differentiated Structural Features


Parallel Library Synthesis via SNAr Diversification at the Pyrimidine 6-Position

This compound is optimally deployed as a core scaffold for generating focused libraries of azetidinyl pyrimidine analogs via nucleophilic aromatic substitution at the chloro-substituted 6-position. The hydroxymethyl group at the azetidine 3-position remains orthogonal under standard SNAr conditions (amine nucleophile, K₂CO₃ or DIPEA, DMF, 60–100 °C), enabling two-dimensional diversification: variation of the amine at the pyrimidine 6-position combined with subsequent derivatization of the alcohol [1]. This strategy directly supports kinase inhibitor hit-to-lead programs targeting JAK, TBK1/IKKε, or related kinases, where the azetidinyl pyrimidine scaffold has demonstrated tractable SAR [2][3].

Prodrug Design via Hydroxymethyl Functionalization

The primary alcohol group is ideally positioned for prodrug strategies: phosphate ester formation (improving aqueous solubility), amino acid ester conjugation (targeting transporters), or carbonate prodrug formation (pH-sensitive release). The cyclopropyl group at the pyrimidine 2-position is expected to confer metabolic stability to the core scaffold while the prodrug moiety is cleaved in vivo [4]. This dual-feature design—metabolically stable core plus cleavable prodrug handle—is challenging to achieve with analogs lacking either the cyclopropyl or the hydroxymethyl functionality.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

With a molecular weight of 239.70 g/mol and 16 heavy atoms, this compound sits at the upper boundary of fragment space (typically MW < 300 Da) but with sufficient functional complexity to serve as an advanced fragment or a minimal pharmacophore. The conformational rigidity imparted by the azetidine ring, combined with the defined exit vectors provided by the chloro and hydroxymethyl groups, makes it amenable to structure-based design approaches including X-ray crystallography and cryo-EM studies of target–ligand complexes [5]. The compound's computed ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom, estimated) are consistent with fragment-like starting points for optimization.

Key Intermediate for Azetidine-Containing Clinical Candidates

Several FDA-approved drugs (baricitinib, cobimetinib) and clinical-stage candidates incorporate azetidine motifs to enhance metabolic stability and receptor selectivity [5]. The 6-chloro-2-cyclopropylpyrimidine substructure appears as a recurring motif in patent applications from multiple pharmaceutical companies targeting kinases, inflammatory pathways, and oncology indications [2][3]. Procurement of this compound supports the synthesis of advanced intermediates en route to candidate molecules bearing the azetidinyl pyrimidine pharmacophore, particularly for organizations operating in the kinase inhibitor space who require multi-gram quantities of a well-characterized building block.

Quote Request

Request a Quote for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.